1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride
Overview
Description
1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride is an organic compound with the chemical formula C9H10ClF2N. It is a white to off-white solid that is commonly used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries . The compound is known for its stability and reactivity, making it a valuable component in various chemical reactions.
Preparation Methods
The synthesis of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride typically involves the cyclopropanation of a difluorophenyl precursor followed by amination and subsequent hydrochloride salt formation. One common method involves the use of cyclopropanation reactions with reagents such as diazomethane or Simmons-Smith reagents . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .
Chemical Reactions Analysis
1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopropylamines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions vary depending on the reagents and conditions used but often include substituted cyclopropylamines and their derivatives .
Scientific Research Applications
1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(3,4-Difluorophenyl)cyclopropylamine hydrochloride can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)cyclopropylamine hydrochloride: This compound has similar structural features but with chlorine atoms instead of fluorine, leading to different reactivity and biological activity.
1-(3,4-Dimethoxyphenyl)cyclopropylamine hydrochloride: The presence of methoxy groups alters the compound’s electronic properties and reactivity.
1-(3,4-Difluorophenyl)cyclopropanecarboxylic acid: This compound has a carboxylic acid group instead of an amine, resulting in different chemical behavior and applications
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
1-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2N.ClH/c10-7-2-1-6(5-8(7)11)9(12)3-4-9;/h1-2,5H,3-4,12H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKORYOMJPYTNMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700177 | |
Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1186663-16-0, 573704-57-1 | |
Record name | Cyclopropanamine, 1-(3,4-difluorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-16-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Difluorophenyl)cyclopropan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80700177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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